molecular formula C11H11ClFN3S B5342465 2-CHLORO-6-FLUOROBENZYL (4,5-DIMETHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE

2-CHLORO-6-FLUOROBENZYL (4,5-DIMETHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE

Cat. No.: B5342465
M. Wt: 271.74 g/mol
InChI Key: VAJKANLMYPHDCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-fluorobenzyl (4,5-dimethyl-4H-1,2,4-triazol-3-yl) sulfide is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a 2-chloro-6-fluorobenzyl group attached to a 4,5-dimethyl-4H-1,2,4-triazol-3-yl sulfide moiety. Triazole derivatives are known for their diverse biological activities and are widely used in various fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-chloro-6-fluorobenzyl (4,5-dimethyl-4H-1,2,4-triazol-3-yl) sulfide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloro-6-fluorobenzyl chloride and 4,5-dimethyl-4H-1,2,4-triazole.

    Reaction Conditions: The reaction between 2-chloro-6-fluorobenzyl chloride and 4,5-dimethyl-4H-1,2,4-triazole is carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Industrial Production: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Chloro-6-fluorobenzyl (4,5-dimethyl-4H-1,2,4-triazol-3-yl) sulfide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-6-fluorobenzyl (4,5-dimethyl-4H-1,2,4-triazol-3-yl) sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-6-fluorobenzyl (4,5-dimethyl-4H-1,2,4-triazol-3-yl) sulfide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.

    Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and immune response.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFN3S/c1-7-14-15-11(16(7)2)17-6-8-9(12)4-3-5-10(8)13/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJKANLMYPHDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)SCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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